(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol
Description
(1H-Pyrazolo[3,4-c]pyridin-5-yl)methanol is a heterocyclic compound featuring a fused pyrazole-pyridine core with a hydroxymethyl (-CH2OH) substituent at the 5-position. The pyrazolo[3,4-c]pyridine scaffold is characterized by a pyrazole ring fused to a pyridine ring at the [3,4-c] position, distinguishing it from other positional isomers (e.g., [3,4-b] or [3,4-d]). This structural motif is of significant interest in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in disease pathways .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-5-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-5-2-9-10-7(5)3-8-6/h1-3,11H,4H2,(H,9,10) |
InChI Key |
YDFZXYSKLCVUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CN=C1CO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics allow it to interact with biological targets effectively.
Key Applications:
- Cancer Treatment : Research indicates that (1H-pyrazolo[3,4-c]pyridin-5-yl)methanol may inhibit specific kinases involved in tumor growth and progression. This suggests a potential role in targeted cancer therapies, particularly against tumors that rely on these kinases for survival and proliferation .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity plays a crucial role. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are important for cell cycle regulation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated for its effectiveness against various pathogens.
Findings:
- In vitro Studies : The compound demonstrated significant activity against a range of bacteria and fungi. In particular, it was found to be effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Mechanism of Action : The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, it is believed to disrupt cellular processes in pathogens, leading to their inhibition or death .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity.
Synthesis Overview:
- Starting Materials : The synthesis often begins with readily available pyrazole derivatives and pyridine-based compounds.
- Reaction Conditions : Various reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the yield and quality of the final product .
Case Studies
Several case studies have documented the applications of this compound in drug development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives
Key Observations:
Core Structure Impact :
- The [3,4-c] pyridine isomer (target compound) is distinct from the [3,4-b] isomer (e.g., LXX) in nitrogen positioning, altering electronic distribution and binding interactions. For example, LXX’s [3,4-b] configuration enables strong ATP-competitive inhibition of PI3K , while [3,4-c] derivatives show preference for HBV capsid modulation .
- Pyrazolo[3,4-c]pyridazine derivatives (e.g., ) replace pyridine with pyridazine, introducing additional nitrogen atoms that may enhance π-π stacking but reduce metabolic stability .
Substituent Effects: Hydroxymethyl (-CH2OH): The polar -CH2OH group in the target compound likely improves aqueous solubility compared to sulfonamide (-SO2NH2) analogues but may reduce membrane permeability due to higher polar surface area (PSA). Sulfonamide (-SO2NH2): This substituent in HBV inhibitors facilitates hydrogen bonding with capsid protein residues, contributing to sub-nanomolar potency . Bulkier Groups (e.g., Quinoline in LXX): Enhance hydrophobic interactions with PI3K’s ATP-binding pocket, improving inhibitory activity .
Biological Activity: Antiviral Activity: Sulfonamide derivatives of [3,4-c]pyridine exhibit nanomolar activity against HBV by stabilizing capsid assembly . Kinase Inhibition: [3,4-b] and [3,4-d] isomers (e.g., LXX, PP121) target PI3K and PDGFR/Src kinases, respectively, highlighting the scaffold’s adaptability to diverse targets .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Insights:
- LogP and Solubility: The methanol derivative’s lower LogP (0.47) compared to sulfonamide (1.02) and LXX (3.50) suggests better aqueous solubility, critical for oral bioavailability.
Preparation Methods
Procedure:
-
Halogenation :
-
Hydroxymethylation :
Key Data:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Halogenation | NBS, DMF, 80°C | 5-Bromo derivative | 85% |
| Substitution | HCHO, K₂CO₃, DMF, 100°C | Target compound | 68% |
Advantages : Straightforward scalability.
Limitations : Requires careful control of substitution conditions to avoid over-alkylation.
Reduction of Carbonyl Precursors
Reduction of 5-formyl or 5-acetyl pyrazolo[3,4-c]pyridine derivatives provides direct access to the alcohol.
Procedure:
Key Data:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Formylation | POCl₃, DMF, 60°C | 5-Formyl derivative | 78% |
| Reduction | NaBH₄, MeOH, 0°C → 25°C | Target compound | 80% |
Advantages : High selectivity for the alcohol product.
Limitations : Formylation requires stringent anhydrous conditions.
Hydrolysis and Reduction of Ester/Nitrile Groups
Ester or nitrile groups at C-5 can be hydrolyzed to carboxylic acids and subsequently reduced.
Procedure:
Key Data:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Hydrolysis | HCl (6 M), reflux | 5-Carboxylic acid | 88% |
| Reduction | LiAlH₄, THF, 0°C → 25°C | Target compound | 74% |
Advantages : Compatible with electron-deficient substrates.
Limitations : LiAlH₄ poses handling challenges due to reactivity.
Palladium-catalyzed cross-coupling enables direct introduction of hydroxymethyl groups.
Procedure:
Key Data:
Advantages : Modular approach for diverse substitutions.
Limitations : Boronic ester availability and cost.
Protective groups mitigate undesired side reactions during hydroxymethyl introduction.
Procedure:
Key Data:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Protection | DHP, p-TsOH, DCM | THP-protected derivative | 90% |
| Deprotection | HCl/MeOH, 25°C | Target compound | 67% |
Advantages : Enhances regioselectivity.
Limitations : Adds synthetic steps, reducing overall efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Halogenation/Substitution | Scalable, robust | Risk of over-alkylation | 58–72% |
| Carbonyl Reduction | High selectivity | Anhydrous conditions required | 75–82% |
| Ester/Nitrile Reduction | Compatible with electron-deficient cores | LiAlH₄ handling challenges | 65–70% |
| Cross-Coupling | Modular substitution | Cost of boronic esters | 62% |
| Protective Group Strategy | Improved regioselectivity | Additional synthetic steps | 60% |
Q & A
Q. What are the established synthetic routes for (1H-pyrazolo[3,4-c]pyridin-5-yl)methanol, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of 5-azido-pyrazole-4-carbaldehyde derivatives with hydrazine hydrate under acidic conditions. For example, Aly et al. demonstrated that refluxing 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol/acetic acid yields pyrazolo[3,4-c]pyridine derivatives . Methanol functionalization may involve subsequent reduction or hydrolysis of ester intermediates, as seen in related pyrazolo-pyridine systems (e.g., methyl ester to methanol conversion) . Key parameters include temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., iodine for regioselectivity). Yields typically range from 60–85%, depending on substituents .
Q. How is the structure of this compound validated experimentally?
- NMR : and NMR are critical for confirming the pyrazole-pyridine fusion and methanol group. For analogous compounds, pyrazole protons appear at δ 7.5–8.5 ppm, while the methanol proton resonates near δ 4.5–5.0 ppm .
- X-ray crystallography : While direct data for this compound is unavailable, related pyrazolo-pyridines exhibit planar fused-ring systems with bond lengths of 1.34–1.38 Å (C–N) and 1.40–1.44 Å (C–C), confirming aromaticity . SHELX software is widely used for refinement .
- Mass spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., m/z 165.066 for CHNO) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Solubility : Pyrazolo-pyridines are generally polar due to N-heteroatoms and hydroxyl/methanol groups. Solubility in DMSO (>10 mg/mL) and moderate aqueous solubility (1–5 mg/mL in PBS) are expected, similar to methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate .
- Stability : The compound is stable at RT under inert atmospheres but may oxidize in air over weeks. Storage at –20°C in amber vials is recommended .
Advanced Research Questions
Q. How do substituents on the pyrazole ring affect the electronic and steric properties of this compound?
Electron-withdrawing groups (e.g., nitro, CF) at the 3- or 4-positions increase electrophilicity, facilitating nucleophilic substitutions. For example, 3-nitro derivatives show enhanced reactivity in Suzuki couplings . Steric bulk at the 1-position (e.g., phenyl, cyclopentyl) hinders π-stacking in crystal lattices, altering melting points by 20–40°C . Computational studies (DFT) predict HOMO energies of –6.2 to –5.8 eV, correlating with redox activity in catalysis .
Q. What experimental strategies resolve contradictions in reaction outcomes during functionalization of this compound?
- Regioselectivity conflicts : Competing reactions at N1 vs. C6 positions can arise. Use directing groups (e.g., boronic acids) or transition-metal catalysts (Pd, Cu) to control site selectivity. For example, Suzuki-Miyaura coupling at C6 is favored with Pd(PPh)/KCO in dioxane .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. reagent) and monitor via TLC/HPLC. In hydroxylation reactions, over-oxidation to ketones can be mitigated by TEMPO/NaOCl systems .
Q. How can hydrogen-bonding interactions in this compound derivatives be exploited for crystal engineering?
The methanol group participates in O–H···N hydrogen bonds (2.6–2.8 Å) with pyridine N-atoms, forming dimeric or chain motifs. Co-crystallization with dicarboxylic acids (e.g., succinic acid) generates supramolecular architectures via O–H···O bonds, as seen in thiophene-pyrazolo hybrids . Graph-set analysis (e.g., motifs) guides lattice design for improved drug co-crystals .
Q. What methodologies assess the bioactivity of this compound derivatives against enzymatic targets?
- Kinase inhibition : Screen against tyrosine kinases (e.g., ZAK) using fluorescence polarization assays. IC values for related pyrazolo-pyridines range from 10–100 nM .
- Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus). Thiophene-substituted analogs show MICs of 8–32 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal EC values <10 µM for trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
